molecular formula C22H18N4O3 B7693262 N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7693262
M. Wt: 386.4 g/mol
InChI Key: XEDVCOVRTWWNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a scavenger of NO by reacting with it to form a stable nitroxide radical. The reaction between N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and NO is rapid and reversible, allowing N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide to efficiently scavenge NO in biological systems. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the biological activity of NO in various biological systems, including endothelial cells, smooth muscle cells, and neurons.
Biochemical and Physiological Effects
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can inhibit NO-mediated vasodilation, platelet aggregation, and leukocyte adhesion. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit NO-mediated neuronal cell death and neuroinflammation. In vivo studies have shown that N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can improve cardiovascular function, reduce inflammation, and protect against ischemic injury.

Advantages and Limitations for Lab Experiments

N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used to efficiently scavenge NO in biological systems. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research and has a well-established mechanism of action. However, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide also has some limitations. It has a relatively short half-life in biological systems, which can limit its effectiveness in some experiments. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can also react with other free radicals, such as superoxide, which can complicate its use in some experiments.

Future Directions

N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several potential future directions in scientific research. It can be used to investigate the role of NO in various biological processes, including cancer, diabetes, and neurodegenerative diseases. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can also be used as a tool to study the role of oxidative stress in biological systems. Additionally, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be modified to improve its stability and effectiveness in biological systems. Overall, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has the potential to be a valuable tool for investigating the role of NO in various biological processes.
Conclusion
In conclusion, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a simple two-step process and has a well-established mechanism of action as a NO scavenger. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research to investigate the role of NO in various biological processes. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its stability and efficiency in scavenging NO. However, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide also has some limitations, including its short half-life in biological systems. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several potential future directions in scientific research, including investigating its role in cancer, diabetes, and neurodegenerative diseases. Overall, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has the potential to be a valuable tool for investigating the role of NO in various biological processes.

Synthesis Methods

N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a simple two-step process. The first step involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carbonitrile with 2-bromoanisole to form 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)anisole. The second step involves the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)anisole with pyridine-3-carboxylic acid to form N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.

Scientific Research Applications

N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research as a nitric oxide (NO) scavenger. NO is a free radical that plays a crucial role in various physiological and pathological processes. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide reacts with NO to form a stable nitroxide radical, thereby inhibiting its biological activity. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used to investigate the role of NO in various biological processes, including cardiovascular function, inflammation, and neuroprotection.

properties

IUPAC Name

2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-6-4-7-16(12-15)21-25-22(29-26-21)18-9-2-3-10-19(18)28-14-20(27)24-17-8-5-11-23-13-17/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVCOVRTWWNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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